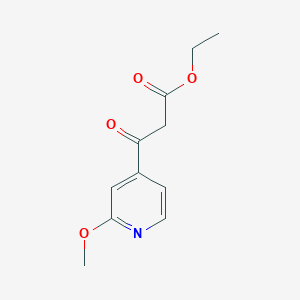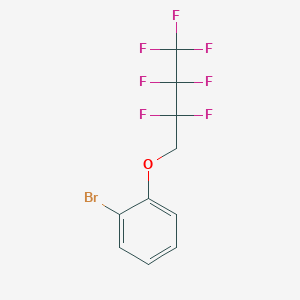
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods that construct the indole ring.
Introduction of the Methoxy-ethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl halide under basic conditions.
Attachment of the Morpholine-4-carbonyl Group: This can be done through acylation reactions using morpholine-4-carbonyl chloride.
Formylation at the 3-Position: The final step involves the formylation of the indole ring at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and other advanced techniques.
Analyse Des Réactions Chimiques
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy-ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Applications De Recherche Scientifique
1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde include other indole derivatives with different substituents. These compounds may have varying degrees of biological activity and chemical reactivity. Some examples include:
- 1-(2-Hydroxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde
- 1-(2-Methoxy-ethyl)-4-(piperidine-4-carbonyl)-1H-indole-3-carbaldehyde
- 1-(2-Methoxy-ethyl)-4-(morpholine-4-carbonyl)-1H-indole-2-carbaldehyde
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
1-(2-methoxyethyl)-4-(morpholine-4-carbonyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H20N2O4/c1-22-8-5-19-11-13(12-20)16-14(3-2-4-15(16)19)17(21)18-6-9-23-10-7-18/h2-4,11-12H,5-10H2,1H3 |
Clé InChI |
XQKSKURDXRJMTL-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(C2=C(C=CC=C21)C(=O)N3CCOCC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


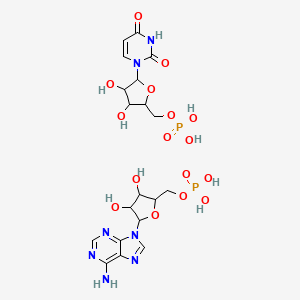
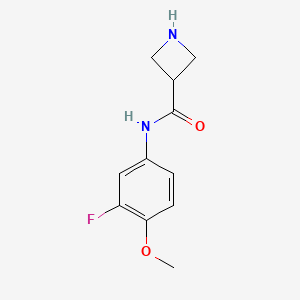
![[3-[(3-Methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12080132.png)


![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)

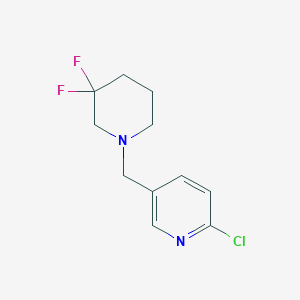
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

